molecular formula C17H18ClN3O3 B5263598 N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide

N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide

Cat. No.: B5263598
M. Wt: 347.8 g/mol
InChI Key: STPPXLYPBOJJKL-UHFFFAOYSA-N
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Description

N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide: is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide typically involves multiple steps. One common route includes the reaction of 5-chloro-2-methoxyaniline with acetic anhydride to form an intermediate, which is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the synthesis of bioactive molecules for research purposes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Utilized in drug discovery programs to develop new pharmaceuticals.

Industry:

  • Applied in the production of specialty chemicals and advanced materials.
  • Used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-11(22)21(2)14-7-5-13(6-8-14)19-17(23)20-15-10-12(18)4-9-16(15)24-3/h4-10H,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPPXLYPBOJJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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